2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that features a benzofuran ring fused with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This often involves the reaction of a halogenated benzofuran derivative with 4-phenylpiperazine.
Final Coupling: The ethanone linkage is formed by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone is investigated for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity as an antidepressant, antipsychotic, or anxiolytic agent due to its interaction with neurotransmitter systems.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of pharmaceuticals or other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin or dopamine receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-ethylpiperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring. This structural feature can significantly influence its pharmacological profile, potentially enhancing its binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H22N2O2/c23-20(15-16-6-7-17-8-13-24-19(17)14-16)22-11-9-21(10-12-22)18-4-2-1-3-5-18/h1-7,14H,8-13,15H2 |
InChI Key |
CVRZZAASIIAMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.